molecular formula C16H20N2O6 B14787789 Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate

Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B14787789
M. Wt: 336.34 g/mol
InChI Key: NWVQQBLTHUTMMB-UHFFFAOYSA-N
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Description

Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate is an organic compound with a complex structure. It is characterized by the presence of an oxazolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group in peptide synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc group provides protection to the amine, allowing selective reactions at other sites. The oxazolidine ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an oxazolidine ring.

    Benzyl 4-formyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate: Contains a formyl group, making it more reactive in certain conditions.

Uniqueness

Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts specific reactivity and stability. The combination of the Boc protecting group and the benzyl group further enhances its utility in synthetic chemistry.

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C16H20N2O6/c1-16(2,3)24-13(19)17-12-10-23-15(21)18(12)14(20)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)

InChI Key

NWVQQBLTHUTMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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